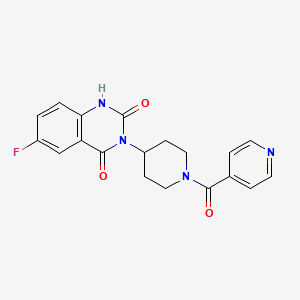
1-(1-Phenylcyclohexyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylcyclohexyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl group attached to a cyclohexyl ring, which is further bonded to an ethanol moiety
作用机制
Target of Action
The primary target of 1-(1-Phenylcyclohexyl)ethanol, an analog of Phencyclidine (PCP), is the NMDA (N-methyl-D-aspartate) receptor , a subcategory of the glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in cognitive functions and memory .
Mode of Action
This compound acts as a noncompetitive antagonist of the NMDA receptor . This means it binds to a site different from the active site, leading to a conformational change that inhibits the receptor’s function . This results in the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Biochemical Pathways
The compound’s antagonistic action on the NMDA receptor affects several biochemical pathways. It leads to the release and decreased reabsorption of monoaminergic neurotransmitters . This interaction with neurotransmitter systems in the central nervous system can lead to a variety of pharmacological behaviors, including analgesic, anticonvulsant, antianxiety, and antidepressant effects .
Pharmacokinetics
PCP is a weak base with a pKa of 8.6 and is soluble in water and ethanol , which may suggest similar properties for this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on the NMDA receptor. This leads to changes in the function of neurons, affecting cognitive and other functions of the nervous system . In animal models, some analogs of PCP have shown potential in decreasing acute thermal and chemical pains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the compound’s stability and solubility can affect its distribution and bioavailability in different environments .
生化分析
Biochemical Properties
1-(1-Phenylcyclohexyl)ethanol, like its parent compound PCP, is known to interact with several biomolecules. It is a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) subcategory of the glutamate receptor . This interaction plays a significant role in its biochemical activity.
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the NMDA receptor. This interaction leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NMDA receptor. It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell . This inhibits depolarization of neurons and interferes with cognitive and other functions of the nervous system .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable structure .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage
Metabolic Pathways
It is known that its parent compound, PCP, is metabolized through complex catabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclohexyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-phenylcyclohexyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(1-Phenylcyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-phenylcyclohexyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert the compound into 1-(1-phenylcyclohexyl)methanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 1-(1-Phenylcyclohexyl)ketone.
Reduction: 1-(1-Phenylcyclohexyl)methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-(1-Phenylcyclohexyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
相似化合物的比较
1-(1-Phenylcyclohexyl)ethanol can be compared with other similar compounds, such as:
1-(1-Phenylcyclohexyl)piperidine (Phencyclidine): Both compounds share a phenylcyclohexyl core, but phencyclidine has a piperidine ring instead of an ethanol moiety. Phencyclidine is known for its dissociative anesthetic properties.
1-(1-Phenylcyclohexyl)methanol: This compound is a reduced form of this compound and lacks the ethanol moiety.
1-(1-Phenylcyclohexyl)ketone: The oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(1-phenylcyclohexyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-12(15)14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZWLLJAUUMFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCCC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6555-65-3 |
Source


|
| Record name | 1-(1-phenylcyclohexyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
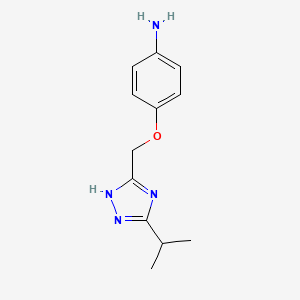
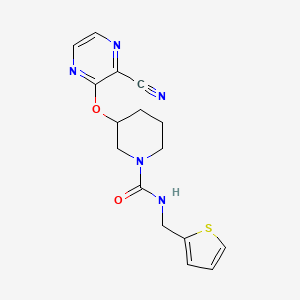
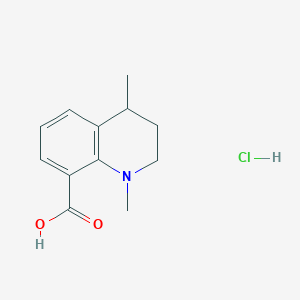
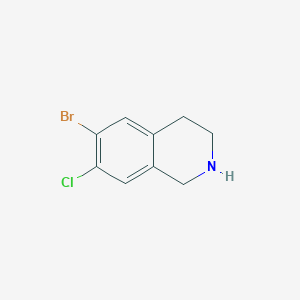
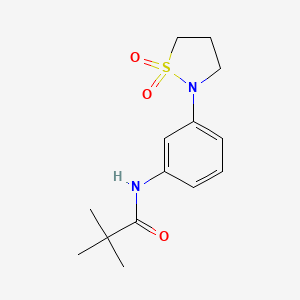
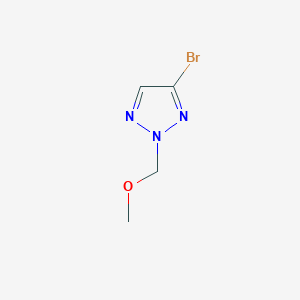
![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(2-phenylethyl)urea](/img/structure/B2836579.png)
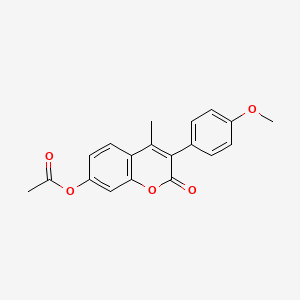
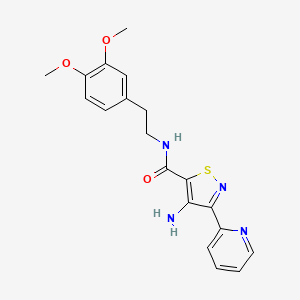
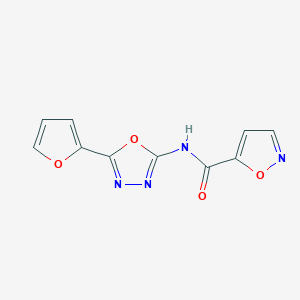
![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)
![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)
